molecular formula C20H19NO3 B2886649 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one CAS No. 887218-14-6

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2886649
CAS No.: 887218-14-6
M. Wt: 321.376
InChI Key: BWBFDBLAVCCXPV-UHFFFAOYSA-N
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Description

7-Hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxyl group at position 7, a phenyl group at position 3, and a pyrrolidin-1-ylmethyl substituent at position 8. The 2H-chromen-2-one core consists of a benzene ring fused to a pyrone ring, a structure shared by many bioactive coumarins.

Properties

IUPAC Name

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-18-9-8-15-12-16(14-6-2-1-3-7-14)20(23)24-19(15)17(18)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBFDBLAVCCXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic or basic conditions.

    Introduction of the hydroxy group: The hydroxy group at the 7th position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Attachment of the pyrrolidin-1-ylmethyl group: This step involves the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a suitable leaving group on the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The phenyl and pyrrolidin-1-ylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 7-hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can be contextualized by comparing it to structurally related chromen-2-one derivatives. Key differences in substituent groups, positions, and activities are summarized below:

Table 1: Structural and Functional Comparison of Chromen-2-one Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
This compound 7-OH, 3-Ph, 8-(pyrrolidin-1-ylmethyl) Inference: Potential antileishmanial/antiviral activity based on structural analogs Pyrrolidine group may enhance target binding; hydroxyl group improves solubility and H-bonding. N/A
7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one 7-OCH₃, 8-(4-methyl-3-furyl) Antileishmanial (EC₅₀ = 10.5 µg/mL) Methoxy and furyl groups critical for activity against Leishmania donovani.
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives 3-(imidazo[2,1-b]thiazol-6-yl) Antiviral (Parvovirus B19 inhibition) Activity depends on cell type; small structural changes (e.g., halogenation) modulate potency.
Isopraeroside IV (TCM compound) 7-O-glucoside, 8-substitutions Uroporphyrinogen decarboxylase (UROD) inhibition 2H-chromen-2-one and glucoside moieties form H-bonds with Arg37 and Tyr164 in UROD.
7-Hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenyl-4H-chromen-4-one 7-OH, 2-CH₃, 3-Ph, 8-(2-methylpiperidin-1-ylmethyl) Inference: Similar lipophilicity but altered steric effects vs. pyrrolidinylmethyl analog. Piperidine vs. pyrrolidine substituents may affect binding pocket interactions.
4-Butyl-6-chloro-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one 4-butyl, 6-Cl, 7-OH, 8-(pyrrolidin-1-ylmethyl) Screening compound (biological activity unspecified) Chlorine and butyl groups may enhance membrane permeability or target specificity.
7-Hydroxy-3-(2-quinolinyl)-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one 7-OH, 3-(2-quinolinyl), 8-(azabicyclo substituent) Inference: Enhanced steric bulk and potential kinase inhibition Bulky bicyclic substituent likely impacts pharmacokinetics and target selectivity.

Key Observations

Substituent Position and Activity :

  • The 7-hydroxy group is a conserved feature in compounds with enzyme inhibitory (e.g., UROD ) and antioxidant activities. Its absence (e.g., methoxy substitution in ) shifts activity toward antiparasitic effects.
  • The 8-pyrrolidinylmethyl group in the target compound contrasts with piperidinylmethyl (e.g., ) or furyl (e.g., ) substituents. Pyrrolidine’s smaller ring size may reduce steric hindrance, favoring interactions with shallow binding pockets.

Biological Activity Trends :

  • Antileishmanial Activity : Methoxy and furyl substituents (e.g., ) correlate with EC₅₀ values ~10 µg/mL, suggesting electron-donating groups enhance efficacy.
  • Antiviral Activity : Imidazo-thiazole substitutions () introduce planar heterocycles that may intercalate into viral DNA or inhibit replication enzymes.
  • Enzyme Inhibition : Glucoside moieties (e.g., isopraeroside IV ) improve solubility and H-bonding capacity, critical for UROD inhibition.

Chlorine and Alkyl Groups: In , chlorine at position 6 and a butyl group at position 4 may improve metabolic stability but reduce aqueous solubility.

Biological Activity

7-Hydroxy-3-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a coumarin backbone with a hydroxyl group at position 7, a phenyl group at position 3, and a pyrrolidinylmethyl substituent at position 8. This unique structure contributes to its biological activity.

Antioxidant Activity

Research has shown that coumarin derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the scavenging ability of reactive oxygen species (ROS). For instance, studies report that similar compounds exhibit IC50 values ranging from 23.9 µg/mL to 36.05 µM against various oxidative stress markers, indicating potent antioxidant effects .

Antiviral Properties

Coumarins have been investigated for their antiviral activities. Specific derivatives have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and respiratory syncytial virus (RSV). For example, compounds with structural similarities have shown EC50 values as low as 6.7 µM against HCV, suggesting potential for further development in antiviral therapies .

Neuroprotective Effects

The compound's potential neuroprotective effects are of particular interest due to its implications in treating neurodegenerative diseases. Studies indicate that coumarins can mitigate neuronal damage by inhibiting apoptosis and promoting cell survival pathways. This is particularly relevant in conditions like cerebral ischemia where oxidative stress plays a critical role .

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
  • Inhibition of Viral Replication : Some coumarin derivatives interfere with viral enzyme activities or inhibit viral entry into host cells.
  • Neuroprotective Pathways : The compound may activate signaling pathways that enhance neuronal resilience against stressors.

Case Studies

  • Neuroprotection in Ischemic Models : A study demonstrated that a related coumarin derivative significantly reduced neuronal death in rat models of transient cerebral ischemia by modulating oxidative stress responses .
  • Antiviral Efficacy Against HSV : In vitro studies indicated that certain coumarins could reduce HSV plaque formation by up to 69%, showcasing their potential as antiviral agents .

Data Table: Biological Activities of Related Coumarins

Activity TypeCompound ExampleIC50/EC50 ValueReference
Antioxidant7-Hydroxycoumarin23.9 µg/mL
AntiviralCoumarin Derivative AEC50 = 6.7 µM
NeuroprotectiveCoumarin Derivative BSignificant reduction in neuronal death

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